Triberyllium;oxoberyllium;hexaacetate

Description

Hexaacetate derivatives are a class of organic compounds characterized by six acetyl (OAc) groups attached to a parent molecule, often carbohydrates, polyols, or phenolic derivatives. These compounds are studied for their pharmacokinetic, metabolic, and bioactive properties, with applications ranging from pharmaceuticals to agrochemicals .

Properties

Molecular Formula |

C12H18Be4O13 |

|---|---|

Molecular Weight |

406.31 g/mol |

IUPAC Name |

triberyllium;oxoberyllium;hexaacetate |

InChI |

InChI=1S/6C2H4O2.4Be.O/c6*1-2(3)4;;;;;/h6*1H3,(H,3,4);;;;;/q;;;;;;;3*+2;/p-6 |

InChI Key |

VYIZJZMLYNXJHT-UHFFFAOYSA-H |

Canonical SMILES |

[Be+2].[Be+2].[Be+2].[Be]=O.CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

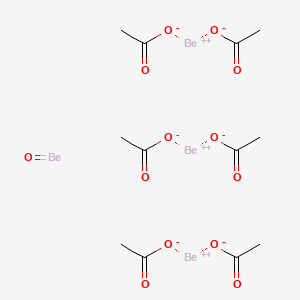

The synthesis of triberyllium;oxoberyllium;hexaacetate typically involves the reaction of beryllium salts with acetic acid under controlled conditions. The process may include:

Dissolution of beryllium salts: Beryllium chloride or beryllium nitrate is dissolved in water or an appropriate solvent.

Addition of acetic acid: Acetic acid is added to the solution, leading to the formation of beryllium acetate complexes.

Controlled heating: The mixture is heated under reflux to promote the formation of the desired compound.

Purification: The product is purified through crystallization or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactors and continuous processing techniques to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to achieve optimal results.

Chemical Reactions Analysis

Types of Reactions

Triberyllium;oxoberyllium;hexaacetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form beryllium oxide and other by-products.

Reduction: Reduction reactions may lead to the formation of lower oxidation state beryllium compounds.

Substitution: Acetate groups can be substituted with other ligands under specific conditions.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halides, phosphines.

Major Products Formed

Oxidation: Beryllium oxide (BeO).

Reduction: Beryllium hydride (BeH2).

Substitution: Various beryllium-ligand complexes.

Scientific Research Applications

Triberyllium;oxoberyllium;hexaacetate has several scientific research applications, including:

Materials Science: Used in the development of advanced materials with unique thermal and mechanical properties.

Chemistry: Serves as a precursor for synthesizing other beryllium compounds.

Biology and Medicine: Investigated for potential use in medical imaging and as a therapeutic agent.

Industry: Utilized in the production of specialized coatings and catalysts.

Mechanism of Action

The mechanism of action of triberyllium;oxoberyllium;hexaacetate involves its interaction with molecular targets through coordination chemistry. The acetate groups facilitate the binding of the compound to various substrates, leading to specific chemical transformations. The pathways involved may include:

Coordination with metal centers: Enhancing catalytic activity.

Interaction with biological molecules: Potential therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis of Hexaacetate Derivatives

Stability and Pharmacokinetics

Apogossypol hexaacetate exhibits distinct stability and metabolic profiles compared to its parent compound, apogossypol. In plasma, 20–40% of apogossypol hexaacetate rapidly converts into apogossypol via deacetylation, generating intermediate mono- to penta-acetates. This contrasts with apogossypol and gossypol, which show similar stability across species .

| Parameter | Apogossypol Hexaacetate | Apogossypol | Gossypol |

|---|---|---|---|

| Plasma Stability | Low (20–40% conversion) | High | High |

| Oral Bioavailability | Negligible | 12.2–17.6% | 12.2–17.6% |

| Clearance Rate (IV) | Rapid (due to conversion) | Moderate | Moderate |

| Metabolites | Apogossypol, di-/tri-acetates | Glucuronides | Glucuronides |

Source: Adapted from Jia et al. (2008)

Bioactivity and Inhibitory Potency

Hexaacetates demonstrate varied bioactivity depending on their core structure:

- Iridinol hexaacetate inhibits ADP production with an IC50 of 1.01 ± 0.04 μM, outperforming caffeic acid (IC50: 6.19 μM) and quercetin (IC50: 59.71 μM) in luminescence-based assays .

- Dulcitol hexaacetate inhibits photophosphorylation in chloroplasts (IC50: 143 μM), comparable to lupeol (IC50: 123 μM) but less potent than phenolic analogs like myricetin .

| Compound | Target | IC50/Ki | Application |

|---|---|---|---|

| Iridinol hexaacetate | ADP production | 1.01 μM | Metabolic inhibition |

| Dulcitol hexaacetate | Photophosphorylation | 143 μM | Photosynthesis research |

| Ir6Ac | RNase P (Bacillus subtilis) | 130 nM | Antimicrobial development |

Structural and Analytical Comparisons

Hexaacetates are often distinguished by their stereochemistry and acetylation patterns:

- Myo-inositol hexaacetate and its isomers (e.g., allo-, scyllo-, muco-) exhibit retention time differences in GC-MS profiling, aiding structural identification. For example, myo-inositol hexaacetate elutes at 12.58 min, while scyllo-inositol hexaacetate elutes at 13.03 min .

- Galactitol hexaacetate is used in stable isotope dilution assays for prenatal diagnostics due to its distinct pseudomolecular ion (m/z 452) and deuterated analog (m/z 454) .

| Isomer | Retention Time (min) | Key Application |

|---|---|---|

| Myo-inositol hexaacetate | 12.58 | Lipid extraction enhancement |

| Scyllo-inositol hexaacetate | 13.03 | Metabolic studies |

| Galactitol hexaacetate | 12.77 | Prenatal diagnostics |

Source:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.